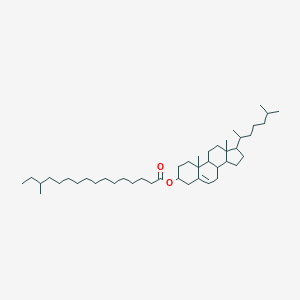
二肉豆蔻酰硫代二丙酸酯
概述
描述
Dimyristyl thiodipropionate is a diester derivative of thiodipropionic acid. It is primarily used as an antioxidant in cosmetic and food products. This compound helps to prevent or slow the deterioration of these products by inhibiting oxidation reactions that occur through contact with oxygen in the air .
科学研究应用
Dimyristyl thiodipropionate has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in the synthesis of various organic compounds, including polymers and drug molecules.
Biology: Employed as a solubilizing agent for lipophilic compounds, such as vitamins and hormones.
Medicine: Investigated for its potential antioxidant properties in protecting cells from oxidative stress.
Industry: Utilized as an antioxidant in cosmetic and personal care products to preserve color and texture.
作用机制
Target of Action
Dimyristyl thiodipropionate primarily targets oxidation reactions in various substances . It is used as an antioxidant in the cosmetics and personal care industry .
Mode of Action
As an antioxidant, dimyristyl thiodipropionate works by impeding oxidation reactions . Oxidation is a chemical reaction that can produce free radicals, leading to chain reactions that may damage the cells of organisms. By preventing these reactions, dimyristyl thiodipropionate helps to preserve the integrity and functionality of the substances in which it is incorporated .
Biochemical Pathways
Its role as an antioxidant suggests that it likely interacts with pathways involving oxidative stress and free radical production .
Pharmacokinetics
In terms of pharmacokinetics, it has been found that when ingested, dimyristyl thiodipropionate is excreted in the urine as thiodipropionic acid (TDPA) . This suggests that the compound undergoes metabolic transformation in the body.
Result of Action
The primary result of dimyristyl thiodipropionate’s action is the preservation of the color and texture of the substances in which it is incorporated . By impeding oxidation reactions, it helps to prevent degradation and extend the shelf life of these substances .
Action Environment
The action of dimyristyl thiodipropionate can be influenced by various environmental factors. For instance, it helps protect substances from degradation due to exposure to air, light, and heat . Therefore, the efficacy and stability of dimyristyl thiodipropionate can be affected by the specific environmental conditions in which it is used .
准备方法
Synthetic Routes and Reaction Conditions: Dimyristyl thiodipropionate is synthesized by esterification of thiodipropionic acid with myristyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The product is then purified through recrystallization or distillation .
Industrial Production Methods: In industrial settings, the production of dimyristyl thiodipropionate follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps that may include distillation and crystallization to ensure high purity of the final product .
化学反应分析
Types of Reactions: Dimyristyl thiodipropionate primarily undergoes oxidation reactions due to its antioxidant properties. It can also participate in ester hydrolysis under acidic or basic conditions, leading to the formation of thiodipropionic acid and myristyl alcohol .
Common Reagents and Conditions:
Oxidation: Typically occurs in the presence of oxygen or other oxidizing agents.
Hydrolysis: Can be catalyzed by acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products:
Oxidation: The primary product is the oxidized form of dimyristyl thiodipropionate.
Hydrolysis: Thiodipropionic acid and myristyl alcohol are the main products.
相似化合物的比较
- Dilauryl thiodipropionate
- Dicetyl thiodipropionate
- Distearyl thiodipropionate
- Ditridecyl thiodipropionate
Comparison: Dimyristyl thiodipropionate and its similar compounds are all dialkyl esters of thiodipropionic acid. They share similar antioxidant properties and are used in cosmetic and food products. the specific alkyl chain length (e.g., myristyl, lauryl, cetyl, stearyl, tridecyl) can influence their solubility, melting point, and overall effectiveness in different applications .
属性
IUPAC Name |
tetradecyl 3-(3-oxo-3-tetradecoxypropyl)sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-37-33(35)27-31-39-32-28-34(36)38-30-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEOKSIILWWVEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066079 | |
| Record name | Ditetradecyl 3,3'-thiobispropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
571.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16545-54-3 | |
| Record name | Dimyristyl thiodipropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16545-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimyristyl thiodipropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016545543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-ditetradecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ditetradecyl 3,3'-thiobispropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ditetradecyl 3,3'-thiobispropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMYRISTYL THIODIPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JT64O3RFN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Dimyristyl thiodipropionate based on the provided research?
A1: The provided research highlights Dimyristyl thiodipropionate's use as a stabilizing agent in materials, particularly polyolefins. One study describes its incorporation into a heat-stable polyolefin composition alongside other antioxidants []. This suggests its role is to prevent degradation of the material, likely through antioxidant mechanisms.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














